molecular formula C7H16ClNO B6164689 2,3,3-trimethylmorpholine hydrochloride CAS No. 4209-94-3

2,3,3-trimethylmorpholine hydrochloride

Cat. No.: B6164689
CAS No.: 4209-94-3
M. Wt: 165.7
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3-Trimethylmorpholine hydrochloride is a chemical compound belonging to the morpholine family Morpholines are heterocyclic amines that contain both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethylmorpholine hydrochloride typically involves the reaction of 2,3,3-trimethylmorpholine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2,3,3-Trimethylmorpholine.

    Reagent: Hydrochloric acid.

    Reaction: The starting material is dissolved in an appropriate solvent, and hydrochloric acid is added dropwise under controlled temperature conditions. The reaction mixture is stirred until the formation of the hydrochloride salt is complete.

    Isolation: The product is isolated by filtration or crystallization and then dried to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix 2,3,3-trimethylmorpholine and hydrochloric acid.

    Continuous Stirring: Continuous stirring ensures uniform mixing and reaction completion.

    Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2,3,3-Trimethylmorpholine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,3,3-trimethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or base in various chemical reactions, facilitating the formation or breaking of chemical bonds. Its effects are mediated through pathways involving electron transfer and molecular rearrangements.

Comparison with Similar Compounds

    Morpholine: A parent compound with similar structural features but lacking the trimethyl substitution.

    N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.

    4-Methylmorpholine: Another derivative with a methyl group at the fourth position of the morpholine ring.

Uniqueness: 2,3,3-Trimethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

4209-94-3

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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